molecular formula C9H14O3 B123810 Ethyl 4-oxocyclohexanecarboxylate CAS No. 17159-79-4

Ethyl 4-oxocyclohexanecarboxylate

Cat. No.: B123810
CAS No.: 17159-79-4
M. Wt: 170.21 g/mol
InChI Key: ZXYAWONOWHSQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Medicinal Chemistry

One of the most notable applications of ethyl 4-oxocyclohexanecarboxylate is in the synthesis of neuropeptide Y antagonist 1, which is being investigated for obesity treatment. The synthesis process involves a stereoselective route that utilizes this compound as a key intermediate. The compound's ability to form stable stereoisomers through ketene chemistry has been pivotal in achieving high yields of the desired product .

Table 1: Synthesis Overview of Neuropeptide Y Antagonist

StepReaction TypeYield (%)Description
1Coupling45:55Initial reaction with lithiated isonicotinamide
2Ketene Formation80Improved stereochemistry via POCl3 and tert-butyl alcohol
3Ester Hydrolysis47Final isolation of neuropeptide Y antagonist

Antileishmanial Activity

Recent studies have demonstrated that this compound can be used to develop compounds with antileishmanial properties. Specifically, it has been involved in synthesizing endoperoxide-pyrazole hybrids that exhibit activity against Leishmania promastigotes. These compounds showed significant cellular damage to the parasites, indicating potential for further development as antileishmanial agents .

Table 2: Biological Evaluation of Endoperoxide-Pyrazole Hybrids

CompoundActivity Against LeishmaniaObservations
OZ1ModerateCell size reduction and internal disruption
OZ2SignificantComparable effects to established drugs

Industrial Applications

This compound's chemical resistance and electrical insulation properties make it suitable for various industrial applications, particularly in the manufacture of specialty chemicals and materials. Its stability under different conditions allows it to be used as a raw material for synthesizing other fine chemicals, including terfenadine analogs, which are relevant in antihistamine research .

Safety Considerations

While this compound has promising applications, it also poses safety risks due to its slight toxicity and potential for skin and eye irritation. Proper handling protocols must be established to mitigate risks associated with its flammability and irritant properties:

  • Storage : Store in a cool, dry place away from heat sources.
  • Protective Equipment : Use gloves and goggles when handling.
  • Ventilation : Ensure adequate ventilation in work areas.

Biological Activity

Ethyl 4-oxocyclohexanecarboxylate (CAS Number: 17159-79-4) is a cyclohexanone derivative that has garnered attention for its potential biological applications, particularly in the synthesis of pharmaceutical compounds. This article explores the biological activity of this compound, focusing on its role in drug synthesis, biochemical properties, and safety considerations.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₄O₃
Molecular Weight170.21 g/mol
Density1.068 g/mL at 25 °C
Boiling Point150-152 °C (at 40 mmHg)
Melting Point221-226 °C
SolubilityInsoluble in water; soluble in organic solvents

These properties indicate that the compound is a colorless liquid with a fruity aroma, showcasing good thermal stability and chemical resistance, making it suitable for various industrial applications .

Role in Drug Synthesis

Neuropeptide Y Antagonist Synthesis

This compound plays a crucial role in the synthesis of neuropeptide Y antagonist 1, a compound currently under clinical investigation for obesity treatment. The synthesis involves a convergent approach where this compound is coupled with lithiated isonicotinamide, leading to a stereoselective formation of trans-spirolactone carboxylic acid intermediates. The process achieves an improved yield through ketene chemistry, demonstrating the compound's significance in developing therapeutic agents .

The mechanism involves several biochemical pathways:

  • Target of Action : Neuropeptide Y antagonist 1.
  • Mode of Action : The compound facilitates the formation of intermediates necessary for synthesizing neuropeptide Y antagonists.
  • Biochemical Pathways : It participates in reactions that include oxidation and substitution, which are critical for synthesizing complex organic molecules .

Biological Studies and Applications

This compound has been utilized in various biological studies, particularly in examining the catalytic properties of cyclohexanone monooxygenase and its mutants. This research is vital for understanding enzymatic processes and developing biocatalysts for organic synthesis .

Safety and Toxicity

While this compound exhibits low toxicity, precautions are necessary due to its potential irritative effects on skin and eyes. Proper handling protocols include:

  • Personal Protective Equipment (PPE) : Gloves and goggles should be worn during manipulation.
  • Storage : Store in a well-ventilated area away from heat sources.
  • First Aid Measures : In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention if irritation persists .

Case Studies

Several studies have highlighted the compound's utility:

  • Synthesis Efficiency : A study demonstrated that by optimizing reaction conditions using this compound, researchers achieved a significant increase in yield for neuropeptide Y antagonist synthesis (92% yield) compared to previous methods .
  • Catalytic Studies : Research involving cyclohexanone monooxygenase revealed insights into enzyme mechanisms that could lead to improved biocatalytic processes using derivatives like this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare ethyl 4-oxocyclohexanecarboxylate derivatives, and how are they optimized?

this compound is widely used as a precursor for synthesizing heterocyclic compounds. A key method involves its condensation with aldehydes or amines under acidic or basic conditions. For example, reaction with 4-nitrobenzaldehyde yields ethyl 3,5-bis[(4-nitrophenyl)methylene]-4-oxocyclohexanecarboxylate via Claisen-Schmidt condensation (36% yield, m.p. 172–174°C) . Optimization often includes solvent selection (e.g., ethanol or THF), temperature control, and stoichiometric ratios of reagents. Purification typically employs column chromatography with gradients like petroleum ether/EtOAc .

Q. What characterization techniques are critical for verifying the structure of this compound derivatives?

Multinuclear NMR spectroscopy (e.g., 1^1H and 13^{13}C) is essential for confirming regiochemistry and stereochemistry. For instance, 1^1H NMR of ethyl 10H-phenothiazine-3-carboxylate (synthesized from 2-aminobenzenethiol) shows distinct aromatic proton signals at δ 7.97–6.73 ppm and ester groups at δ 4.27 (q) and 1.33 (t) . IR spectroscopy identifies functional groups (e.g., C=O stretches at 1723 cm1^{-1}), while mass spectrometry confirms molecular ions (e.g., m/z 436 for a bis-aryl derivative) . Elemental analysis and melting points further validate purity .

Q. How is this compound utilized in the synthesis of bioactive molecules?

The compound serves as a scaffold for pharmacologically active derivatives. For example, it is a key intermediate in synthesizing cytoprotective enzyme inducers like MCE-1, which involves 12 steps including hydrolysis, amidation, and cyclization . It also forms endoperoxide-pyrazole hybrids with antileishmanial activity via Griesbaum co-ozonolysis or peroxyacetalization .

Advanced Research Questions

Q. How do heterogeneous catalysts influence the reactivity of this compound in cycloaddition reactions?

Carbon-coated Cu nanoparticles catalyze cycloaddition of this compound with propargylamine to form tetrahydroquinoline derivatives. The yield depends nonlinearly on Cu content but correlates with exposed Cu and carbon surface areas. For example, optimal catalyst parameters (e.g., 10 wt% Cu/C) maximize product yield (~75%) by balancing active sites and leaching resistance . Mechanistic studies suggest Cu0^0 surfaces facilitate imine formation, while carbon supports stabilize intermediates.

Q. What strategies address contradictions in reaction yield data for this compound-based syntheses?

Discrepancies in yield often arise from competing pathways or hidden variables. In catalytic cycloadditions, yield inconsistencies may stem from Cu leaching during recycling, which reduces active sites despite unchanged bulk composition . Systematic parameter screening (e.g., temperature, solvent polarity) and surface characterization (XPS, BET) help identify dominant factors. For stereoselective Friedländer condensations, bulky substituents (e.g., trimethylsilyloxy groups) slow reaction kinetics but improve enantioselectivity (e.g., 85% ee for quinoline derivatives) .

Q. How can stereochemical outcomes be controlled in this compound-derived heterocycles?

Enantioselective organocatalysis using binam-prolinamides achieves high stereocontrol. For example, the Friedländer reaction with 4-(trimethylsilyloxy)cyclohexanone yields quinolines with >90% ee via H-bonding interactions between the catalyst and ketone carbonyl . Stereoselective sulfonation (e.g., using LDA and PhSSO2_2Ph at −78°C) generates axial chirality in spirocyclic derivatives, confirmed by NOESY NMR .

Q. What methodologies are used to study the stability and degradation pathways of this compound under reaction conditions?

Stability is assessed via kinetic studies (e.g., monitoring by HPLC or 1^1H NMR) under varying pH, temperature, and catalyst loads. Hydrolysis of the ester group to 4-oxocyclohexanecarboxylic acid occurs in basic aqueous conditions (1N NaOH, overnight), while acidic conditions (1N HCl) protonate intermediates . Leaching of metal catalysts (e.g., Cu) can alter degradation pathways, requiring ICP-MS analysis of reaction filtrates .

Properties

IUPAC Name

ethyl 4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYAWONOWHSQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312146
Record name Ethyl 4-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17159-79-4
Record name Ethyl 4-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17159-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxocyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17159-79-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-oxocyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-OXOCYCLOHEXANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L96JCJ75Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a 1-liter magnetically stirred autoclave is placed 489 grams of ethyl-p-hydroxybenzoate having the structure: ##STR139## and 5% palladium on carbon catalyst (4 grams). The autoclave is sealed and hydrogenated at 125°-140° C. and 50 psig hydrogen pressure until the uptake of hydrogen is approximately 70% of theory. GLC analysis indicates that the reaction product at this point contains 71% ketone having the structure: ##STR140## 7.6% alcohol having the structure: ##STR141## and 20% starting material having the structure: ##STR142##
Quantity
489 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a 3-L 3-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel were added 50 g (292 mmol) of the compound of Formula 32.0 from Step 1, 33 mL (584 mmol) of acetic acid and 145 mL of commercial bleach (5.25% NaOCl). To the cooled reaction mixture, at 5° C., was added dropwise 479 mL of more bleach. The reaction was allowed to warm to room temperature for 1 hour and then was extracted with 3×400 mL ethyl acetate. The combined extract was washed with water, dried over MgSO4, and concentrated to give 49 g of crude 33.0 as an oil which was used without purification. The spectrum data are identical to that of literature (see Sanchez, I. H.; Ortega, A.; Garcia, G.; Larraza, M. I.; Flores, H. J. Synthetic comm. 1985, 15, 141).
[Compound]
Name
compound
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 50 g of ethyl 4-hydroxybenzoate in 500 ml of toluene is hydrogenated at 2.5 bar and 110° C. in the presence of palladium on activated carbon. The reaction mixture is filtered and freed from water by azeotropic distillation. It is then treated with 10 g of pyridine sulfone and stirred at 50° C. for 1 hour. After filtration with basic alumina and removal of the solvent, 49.6 g (97% yield) of ethyl cyclohexan-4-onecarboxylate having a purity of 94.1% (GC) remain.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 4-hydroxycyclohexanecarboxylate (16 g, 93 mmol), 4-methylmorpholine N-oxide (16.32 g, 139.5 mmol) and CH2Cl2 (180 mL) was added tetrapropylammonium perruthenate (0.8 g, 2.3 mmol) in small portions at a rate that maintained the reaction temperature at 35-40°. The reaction slowly cooled and was stirred overnight. The resulting mixture was filtered through silica with CH2Cl2 to afford 13.46 g (85%) of the title compound as a colorless oil. 1H NMR (CDCl3): d 4.19 (q, 2), 2.75 (m, 1), 2.5 (m, 2), 2.37 (m, 2), 2.19 (m, 2), 2.04 (m, 2).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 2
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 3
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 5
Ethyl 4-oxocyclohexanecarboxylate
Reactant of Route 6
Ethyl 4-oxocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.